molecular formula C8H10O2 B14633268 1-Methylcyclohexa-2,5-diene-1-carboxylic acid CAS No. 52457-01-9

1-Methylcyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14633268
CAS No.: 52457-01-9
M. Wt: 138.16 g/mol
InChI Key: RSUIVFYNKBBBFC-UHFFFAOYSA-N
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Description

1-Methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid group and a methyl group attached to the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid can be synthesized through various methods. One common approach involves the deprotonation of the compound using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation . This method offers a direct and highly diastereoselective route to the corresponding 4-substituted products.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Scientific Research Applications

1-Methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylcyclohexa-2,5-diene-1-carboxylic acid primarily involves its reactivity towards various chemical reagents. The deprotonation and subsequent alkylation reactions are highly diastereoselective, leading to specific stereoisomers . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Properties

CAS No.

52457-01-9

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-methylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O2/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3,(H,9,10)

InChI Key

RSUIVFYNKBBBFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCC=C1)C(=O)O

Origin of Product

United States

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